molecular formula C19H27NO4S B14333767 2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 111587-42-9

2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B14333767
CAS No.: 111587-42-9
M. Wt: 365.5 g/mol
InChI Key: NARMDXRZTCPEGT-UHFFFAOYSA-N
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Description

2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the acylation of a benzothiazole derivative with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Dodecanoylbenzothiazole: Lacks the trione functionality but shares the dodecanoyl group.

    Benzothiazole-2-thiol: Contains a thiol group instead of the dodecanoyl group.

    2-Acetylbenzothiazole: Has an acetyl group instead of the dodecanoyl group.

Uniqueness

2-Dodecanoyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to the presence of both the dodecanoyl group and the trione functionality. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

111587-42-9

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

2-dodecanoyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H27NO4S/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-19(22)16-13-11-12-14-17(16)25(20,23)24/h11-14H,2-10,15H2,1H3

InChI Key

NARMDXRZTCPEGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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